

Oxaloglutarate: A Key Metabolic-Epigenetic Node in Cellular Regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

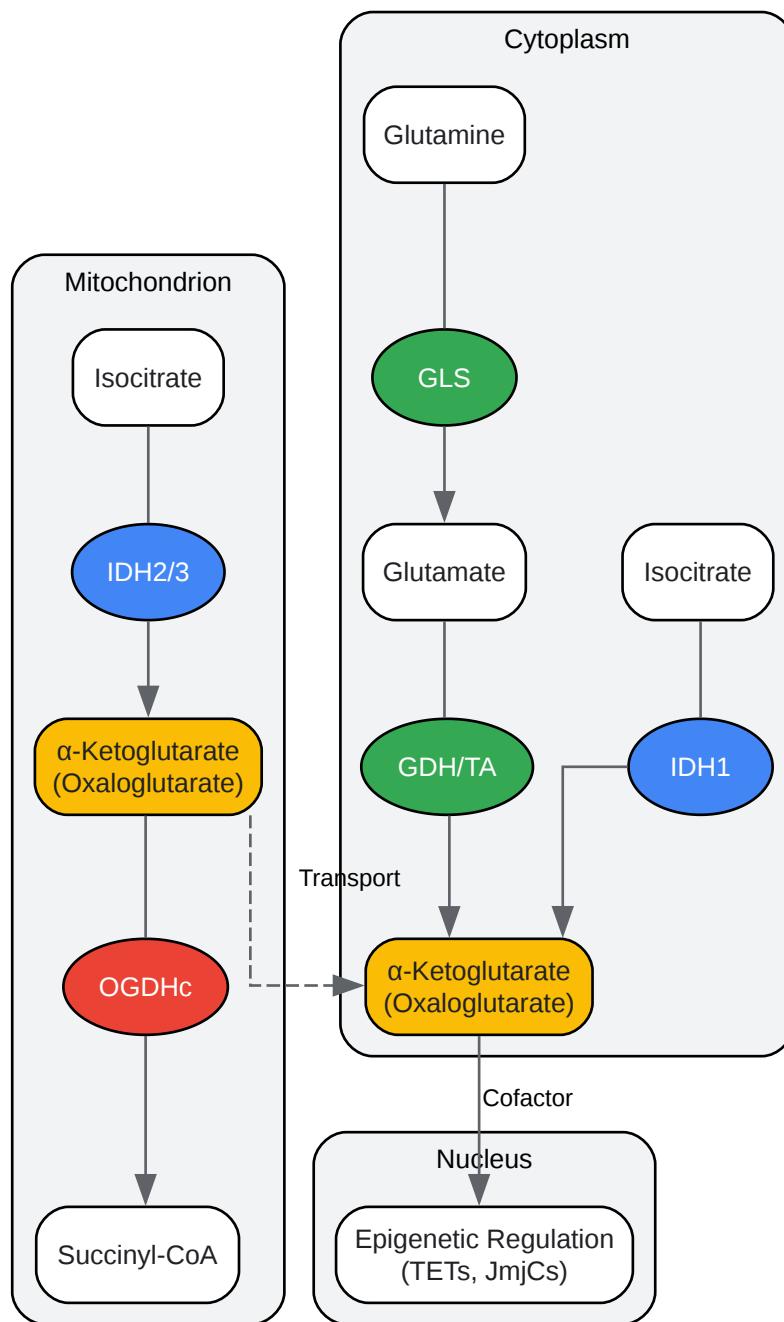
Compound Name: Oxaloglutarate

Cat. No.: B1219020

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction


Epigenetic regulation, the orchestra of heritable changes in gene expression that occur without altering the underlying DNA sequence, is fundamental to cellular differentiation, development, and disease. These modifications, including DNA methylation and histone post-translational modifications, are dynamically regulated by a suite of enzymes. Emerging evidence has highlighted the critical role of cellular metabolism in providing the essential cofactors for these epigenetic modifiers. One such metabolite, α -ketoglutarate (also known as 2-oxoglutarate or **oxaloglutarate**), has emerged as a central player, directly linking the metabolic state of the cell to the epigenetic landscape. This technical guide provides an in-depth exploration of **oxaloglutarate**'s involvement in epigenetic regulation, detailing its metabolic context, mechanisms of action, and implications for therapeutic development.

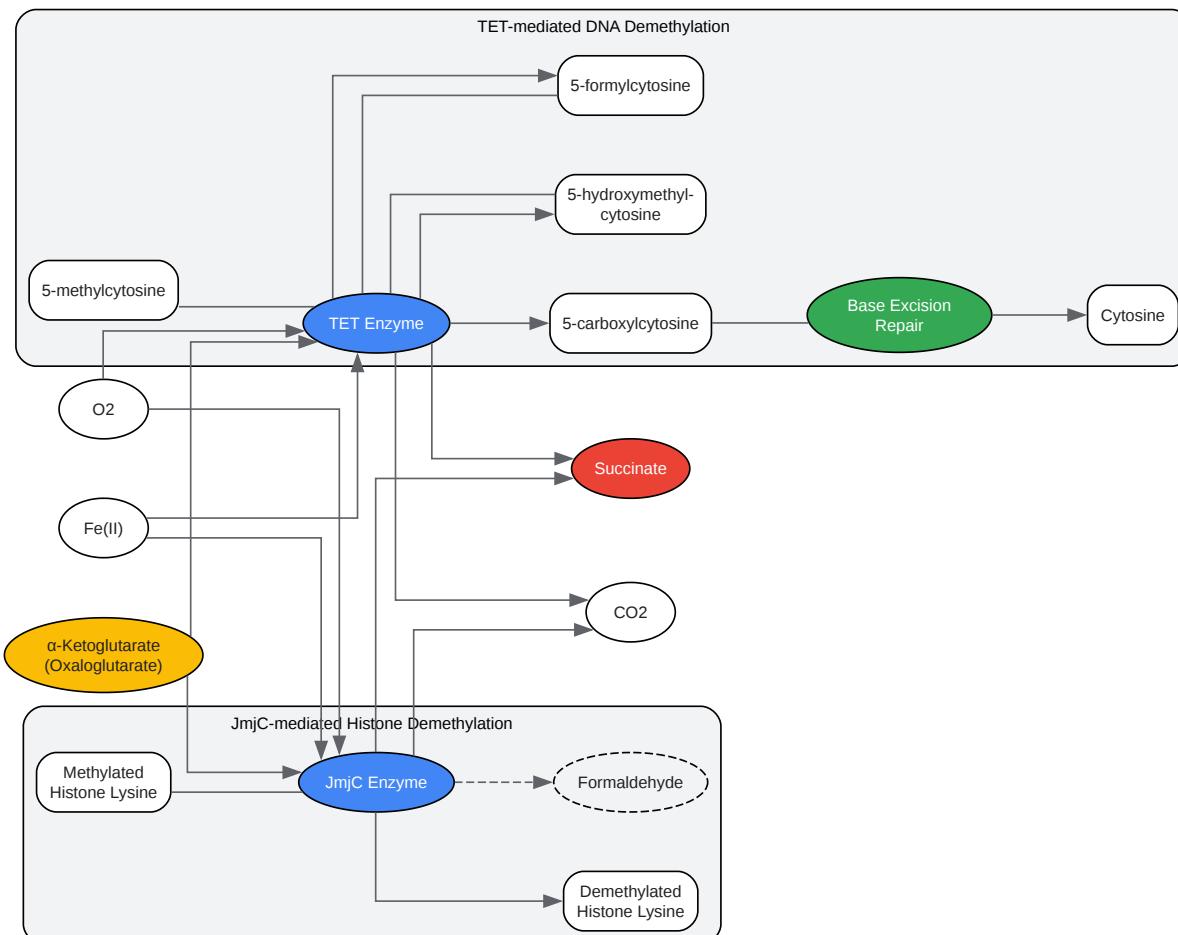
Oxaloglutarate Metabolism and its Link to Epigenetic Regulation

Oxaloglutarate is a key intermediate in the citric acid (TCA) cycle, a central metabolic hub in the mitochondria.^{[1][2]} Its cellular concentration is dynamically regulated by the flux through the TCA cycle and by glutaminolysis, the process of converting glutamine to glutamate and subsequently to **oxaloglutarate**.^{[2][3]} The enzymes isocitrate dehydrogenase (IDH) and glutaminase are critical for its production.^[2] Conversely, the 2-oxoglutarate dehydrogenase

complex (OGDhC) consumes **oxaloglutarate** to produce succinyl-CoA.^[1] This metabolic positioning makes **oxaloglutarate** a sensitive indicator of the cell's energy and nutrient status.

The availability of **oxaloglutarate** directly impacts the activity of a large family of enzymes known as the Fe(II)/ α -ketoglutarate-dependent dioxygenases (α -KGDDs).^{[4][5][6]} This superfamily includes crucial epigenetic regulators such as the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.^{[7][8][9]} Therefore, fluctuations in cellular **oxaloglutarate** levels, driven by metabolic shifts, can directly translate into changes in DNA and histone methylation patterns, thereby altering gene expression.^[2]

[Click to download full resolution via product page](#)


Caption: **Oxaloglutarate** production and its role as a cofactor.

Mechanism of Action: Oxaloglutarate as a Cofactor for Epigenetic Enzymes

The Fe(II)/α-KGDD superfamily of enzymes, which includes TETs and JmjC histone demethylases, utilizes a common catalytic mechanism.^{[4][5]} These enzymes require ferrous iron (Fe(II)), molecular oxygen (O₂), and **oxaloglutarate** as essential co-substrates for their catalytic activity.^[8]

TET Enzymes and DNA Demethylation: The TET family of enzymes (TET1, TET2, and TET3) catalyzes the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing.^{[7][9]} This process converts 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).^{[8][10]} These oxidized forms of methylcytosine are less efficiently maintained during DNA replication, leading to passive demethylation.^[10] Alternatively, 5fC and 5caC can be actively excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, resulting in the replacement with an unmethylated cytosine.^[11]

JmjC Domain-Containing Histone Demethylases: The JmjC domain-containing proteins are a major class of histone lysine demethylases (KDMs).^[7] They remove methyl groups from lysine residues on histone tails, a modification that can either activate or repress gene transcription depending on the specific lysine residue and the degree of methylation.^[8] Similar to TET enzymes, JmjC demethylases require **oxaloglutarate** to hydroxylate the methyl group, which is then released as formaldehyde.^[12]

[Click to download full resolution via product page](#)

Caption: Mechanism of **oxalglutarate**-dependent dioxygenases.

Quantitative Data on Oxaloglutarate-Dependent Epigenetic Regulation

The following tables summarize key quantitative data related to the interaction of **oxaloglutarate** and its analogs with epigenetic enzymes.

Table 1: Kinetic Parameters of TET Enzymes

Enzyme	Substrate	Km for α -KG (μ M)	Reference
TET2	5mC-DNA	~10-50	[6]

| TET1 | 5mC-DNA | ~20-60 | [6] |

Table 2: Inhibition of TET and JmjC Enzymes by Oncometabolites

Inhibitor	Target Enzyme	Ki (μ M)	Reference
2-hydroxyglutarate (2-HG)	TET2	~50-100	[10]
Succinate	JmjC Histone Demethylases	Varies	[10]

| Fumarate | JmjC Histone Demethylases | Varies | [10] |

Table 3: Cellular Concentrations of Key Metabolites

Metabolite	Typical Cellular Concentration (μ M)	Reference
α -Ketoglutarate (Oxaloglutarate)	100 - 1000	[13]

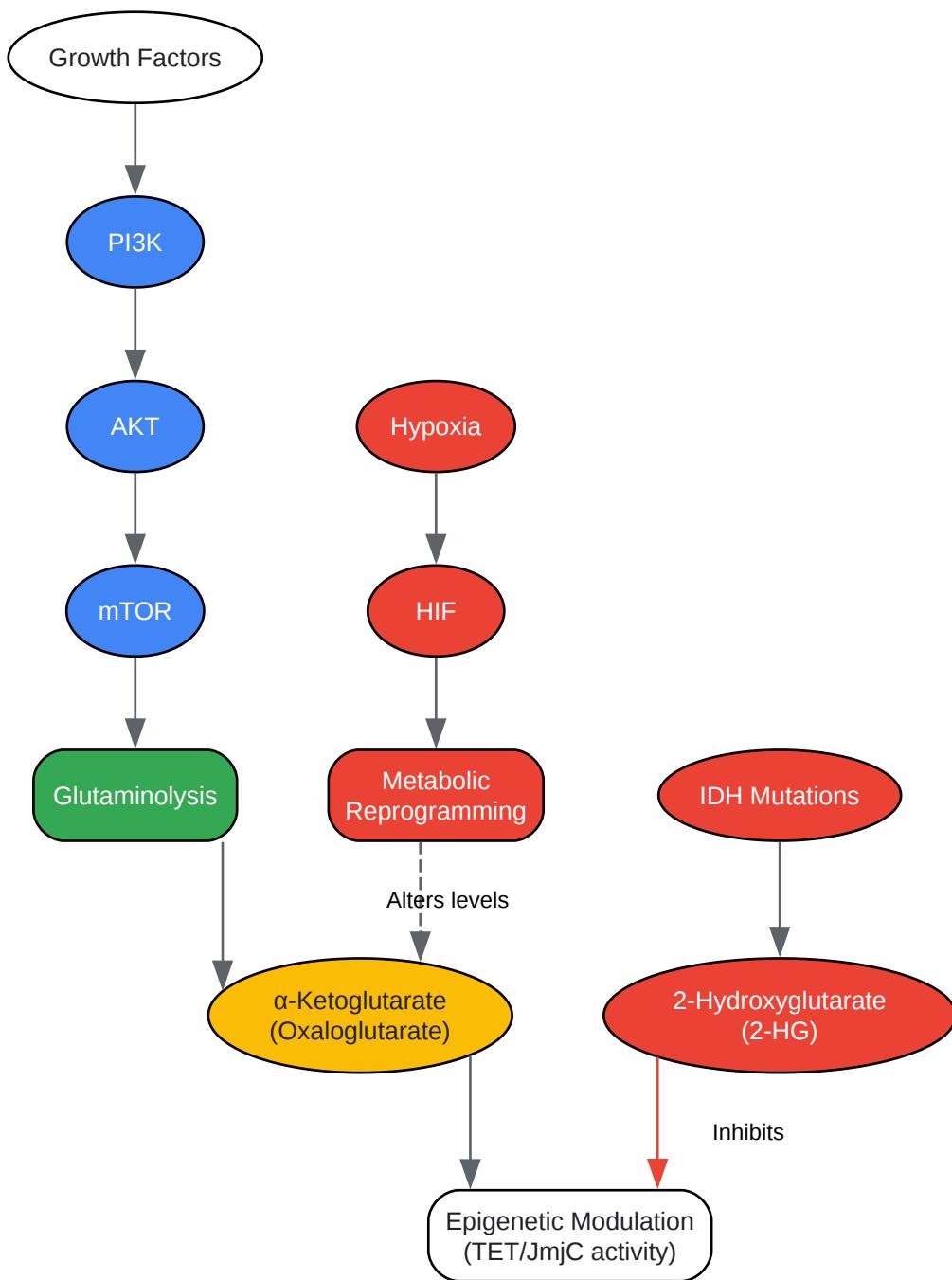
| 2-hydroxyglutarate (in IDH mutant cancers) | > 1000 | [10] |

Key Experimental Protocols

1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
 - Objective: To map the genome-wide distribution of a specific histone modification (e.g., H3K27me3) in response to altered **oxaloglutarate** levels.
 - Methodology:
 - Cell Culture and Treatment: Culture cells of interest and treat with agents that modulate intracellular **oxaloglutarate** levels (e.g., cell-permeable **oxaloglutarate** analogs, IDH inhibitors).
 - Cross-linking: Fix cells with formaldehyde to cross-link proteins to DNA.
 - Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
 - Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the histone modification of interest.
 - Immune Complex Capture: Capture antibody-histone-DNA complexes using protein A/G magnetic beads.
 - Washing: Wash beads to remove non-specifically bound chromatin.
 - Elution and Reverse Cross-linking: Elute chromatin and reverse cross-links by heating.
 - DNA Purification: Purify the immunoprecipitated DNA.
 - Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
 - Data Analysis: Align sequence reads to a reference genome and identify regions of enrichment (peaks).
2. (Oxidative) Bisulfite Sequencing for DNA Methylation Analysis

- Objective: To quantify 5mC and 5hmC at single-base resolution.
- Methodology:
 - Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
 - Bisulfite Conversion: Treat a portion of the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC and 5hmC remain unchanged.
 - Oxidative Bisulfite Conversion (for 5hmC): For a separate aliquot, perform an oxidation step (e.g., using potassium perruthenate) prior to bisulfite treatment. This converts 5hmC to 5-formylcytosine, which is then converted to uracil by bisulfite, while 5mC remains as cytosine.
 - PCR Amplification: Amplify target regions using PCR. Uracil will be amplified as thymine.
 - Sequencing: Sequence the PCR products.
 - Data Analysis: Compare the sequences of bisulfite-treated, oxidative bisulfite-treated, and untreated DNA to determine the methylation status of each cytosine.

3. In Vitro Enzyme Activity Assays


- Objective: To determine the kinetic parameters of TET or JmjC enzymes and to assess the inhibitory potential of compounds.
- Methodology:
 - Recombinant Enzyme Expression and Purification: Express and purify the catalytic domain of the TET or JmjC enzyme of interest.
 - Substrate Preparation: Prepare a DNA or histone peptide substrate containing the methylated residue.
 - Reaction Setup: Set up reactions containing the purified enzyme, substrate, Fe(II), **oxaloglutarate**, and ascorbate in a suitable buffer. For inhibition studies, include varying concentrations of the inhibitor.

- Reaction Incubation: Incubate the reactions at the optimal temperature for a defined period.
- Product Detection: Quantify the reaction product. For TET enzymes, this can be done by LC-MS/MS analysis of digested DNA. For JmjC enzymes, formaldehyde production can be measured using a colorimetric or fluorometric assay.
- Data Analysis: Determine kinetic parameters (K_m, V_{max}) or inhibitory constants (IC₅₀, K_i) by fitting the data to appropriate enzyme kinetic models.

Signaling Pathways and Regulation

The cellular levels of **oxalогlutarate** are tightly regulated by signaling pathways that sense nutrient availability and cellular stress. For example, the PI3K-AKT-mTOR pathway, which is frequently activated in cancer, can promote glutaminolysis and increase **oxalогlutarate** production.^[3] Hypoxia, a common feature of the tumor microenvironment, can also impact **oxalогlutarate** levels and the activity of oxygen-dependent dioxygenases.^[14] The hypoxia-inducible factor (HIF) transcription factor, which is stabilized under low oxygen conditions, can alter metabolic fluxes, including those of the TCA cycle.^[14]

Mutations in metabolic enzymes can also lead to the accumulation of "oncometabolites" that are structurally similar to **oxalогlutarate** and act as competitive inhibitors of α-KGDDs.^[10] For instance, mutations in IDH1 and IDH2 lead to the production of 2-hydroxyglutarate (2-HG), which inhibits TET and JmjC enzymes, leading to a hypermethylated state and contributing to tumorigenesis.^{[9][10]} Similarly, mutations in succinate dehydrogenase (SDH) and fumarate hydratase (FH) lead to the accumulation of succinate and fumarate, respectively, which also inhibit these epigenetic modifiers.^[10]

[Click to download full resolution via product page](#)

Caption: Signaling pathways influencing **oxaloglutarate**-mediated epigenetics.

Implications for Drug Development

The dependence of epigenetic modifying enzymes on metabolic cofactors like **oxaloglutarate** presents exciting opportunities for therapeutic intervention, particularly in oncology.

- Targeting Oncometabolite Production: The development of inhibitors targeting mutant IDH enzymes has shown clinical efficacy in certain cancers by reducing the production of the oncometabolite 2-HG and restoring normal epigenetic regulation.[10]
- Modulating **Oxaloglutarate** Availability: Strategies to manipulate intracellular **oxaloglutarate** levels could be employed to influence the activity of TET and JmjC enzymes. For example, targeting enzymes involved in **oxaloglutarate** metabolism, such as glutaminase or OGDH, could be a viable approach.[1][3]
- Development of Cofactor Analogs: The design of small molecules that mimic or compete with **oxaloglutarate** could provide a way to specifically modulate the activity of α -KGDDs.

Conclusion

Oxaloglutarate stands at a critical intersection of metabolism and epigenetics, acting as a key cofactor for enzymes that dynamically regulate DNA and histone methylation. Its cellular concentration, which is intimately linked to the metabolic state of the cell, directly influences the epigenetic landscape and, consequently, gene expression. Understanding the intricate interplay between **oxaloglutarate** metabolism and epigenetic regulation has profound implications for our understanding of cellular function in both health and disease. For drug development professionals, the **oxaloglutarate**-epigenetic axis represents a promising frontier for the development of novel therapeutic strategies, particularly in the context of cancer and other diseases characterized by metabolic and epigenetic dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay between metabolism and epigenetics: a nuclear adaptation to environmental changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA Demethylation in the Processes of Repair and Epigenetic Regulation Performed by 2-Ketoglutarate-Dependent DNA Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of α -ketoglutarate-dependent proteins in pluripotency acquisition and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer and Altered Metabolism: Potential Importance of HIF and 2-Oxoglutarate-dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oxaloglutarate: A Key Metabolic-Epigenetic Node in Cellular Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219020#oxaloglutarate-s-involvement-in-epigenetic-regulation\]](https://www.benchchem.com/product/b1219020#oxaloglutarate-s-involvement-in-epigenetic-regulation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com